2-Chloro-4-methylthiazole-5-carboxylic acid
Overview
Description
2-Chloro-4-methylthiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H4ClNO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4-methylthiazole-5-carboxylic acid are currently unknown . This compound is a unique chemical provided for early discovery researchers
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-methylthiazole-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a nitrification inhibitor . This compound can bind to specific enzymes, altering their activity and affecting the overall biochemical pathways in which these enzymes are involved. The nature of these interactions often involves the formation of stable complexes between this compound and the target biomolecules, leading to changes in their conformation and function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of key biomolecules, thereby altering the overall metabolic balance within the cell . These interactions can have downstream effects on cellular energy production, biosynthesis, and other critical metabolic functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid typically involves the reaction of 2-chloro-4-methylthiazole with carbon dioxide under specific conditions. One common method includes the use of ethyl acetoacetate and N-bromosuccinimide in dichloromethane to form an intermediate, which is then reacted with thiourea to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-Amino-4-methylthiazole-5-carboxylic acid.
Oxidation: 2-Chloro-4-methylthiazole-5-sulfoxide.
Reduction: 2-Chloro-4-methylthiazole-5-methanol.
Scientific Research Applications
2-Chloro-4-methylthiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
- 2-Chloro-5-methylthiazole-4-carboxylic acid
- 2-Bromo-5-methylthiazole-4-carboxylic acid
- 2-Amino-4-methylthiazole-5-carboxylic acid
Comparison: 2-Chloro-4-methylthiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in various applications. For instance, the presence of a chlorine atom at the 2-position enhances its electrophilicity, making it more reactive in substitution reactions .
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUFDQVROYUUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349844 | |
Record name | 2-Chloro-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40003-48-3 | |
Record name | 2-Chloro-4-methylthiazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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